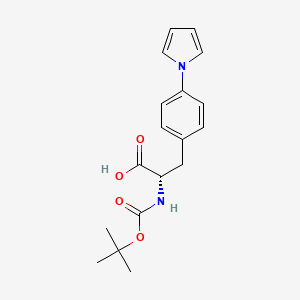

N-(tert-Butoxycarbonyl)-3-(4-(1-pyrrolyl)phenyl)-L-alanine

説明

Structure

3D Structure

特性

IUPAC Name |

(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-(4-pyrrol-1-ylphenyl)propanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22N2O4/c1-18(2,3)24-17(23)19-15(16(21)22)12-13-6-8-14(9-7-13)20-10-4-5-11-20/h4-11,15H,12H2,1-3H3,(H,19,23)(H,21,22)/t15-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FUNJWWBPGJDLMT-HNNXBMFYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC1=CC=C(C=C1)N2C=CC=C2)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H](CC1=CC=C(C=C1)N2C=CC=C2)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90654051 | |

| Record name | N-(tert-Butoxycarbonyl)-4-(1H-pyrrol-1-yl)-L-phenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90654051 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

330.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

312619-46-8 | |

| Record name | N-(tert-Butoxycarbonyl)-4-(1H-pyrrol-1-yl)-L-phenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90654051 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

生物活性

N-(tert-Butoxycarbonyl)-3-(4-(1-pyrrolyl)phenyl)-L-alanine, a compound with the molecular formula , is of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological properties, mechanisms of action, and relevant research findings associated with this compound.

Chemical Structure and Properties

The compound features a tert-butoxycarbonyl (Boc) protecting group, which is commonly used in peptide synthesis to protect amino groups. Its structure can be represented as follows:

- Molecular Formula :

- CAS Number : 40418391

- Molecular Weight : 342.38 g/mol

Anticancer Activity

Recent studies have indicated that derivatives of amino acids, such as N-(tert-Butoxycarbonyl)-3-(4-(1-pyrrolyl)phenyl)-L-alanine, exhibit promising anticancer properties. For instance, compounds with similar structures have shown effective inhibition of cell proliferation in various cancer cell lines. In particular, a related compound demonstrated an IC50 value of 0.126 μM against the MDA-MB-231 triple-negative breast cancer (TNBC) cell line, indicating potent anticancer activity and a favorable therapeutic window compared to non-cancerous cells .

The biological activity of N-(tert-Butoxycarbonyl)-3-(4-(1-pyrrolyl)phenyl)-L-alanine is believed to involve multiple mechanisms:

- EGFR Inhibition : Some studies suggest that similar compounds inhibit epidermal growth factor receptor (EGFR) phosphorylation, which is crucial in cancer cell signaling pathways.

- Matrix Metalloproteinase Inhibition : The compound may also exhibit off-target effects by inhibiting matrix metalloproteinases (MMP-2 and MMP-9), which are involved in tumor metastasis .

Table 1: Summary of Biological Activities

| Activity Type | Result | Reference |

|---|---|---|

| Anticancer Activity | IC50 = 0.126 μM against MDA-MB-231 | |

| EGFR Inhibition | Significant reduction in phosphorylation | |

| MMP Inhibition | Active against MMP-2 and MMP-9 |

Case Study: Anticancer Efficacy

In a notable study involving animal models, treatment with a derivative of N-(tert-Butoxycarbonyl)-3-(4-(1-pyrrolyl)phenyl)-L-alanine resulted in significant inhibition of lung metastasis in TNBC. The study involved injecting mice with MDA-MB-231 cells followed by administration of the compound over 30 days. Results indicated a marked reduction in metastatic nodules compared to control groups, suggesting its potential as a therapeutic agent in managing aggressive breast cancer .

Pharmacokinetics and Toxicity

The pharmacokinetic profile of similar compounds has shown favorable characteristics such as sufficient oral bioavailability and low acute toxicity levels. For instance, one study reported a clearance rate of 82.7 mL/h/kg after intravenous administration with no observed toxicity at doses up to 2000 mg/kg in mice .

科学的研究の応用

Medicinal Chemistry

Boc-L-Phe-Pyr is utilized in the design and synthesis of bioactive compounds, particularly in the development of pharmaceuticals targeting specific biological pathways.

Case Study: Synthesis of Bioactive Molecules

A recent study demonstrated the use of Boc-L-Phe-Pyr as a building block in the synthesis of novel indolizine derivatives, which exhibit significant biological activity against cancer cells. The aminocatalytic strategy employed allowed for efficient one-pot reactions, leading to high yields of the desired products. This method highlights the versatility of Boc-L-Phe-Pyr in synthesizing complex structures with potential therapeutic applications .

Peptide Synthesis

Boc-L-Phe-Pyr serves as a protected amino acid in solid-phase peptide synthesis (SPPS). The tert-butoxycarbonyl (Boc) group is a common protecting group that can be easily removed under mild acidic conditions, facilitating the formation of peptide bonds without interfering with the amino acid's reactivity.

Application in SPPS

In SPPS, Boc-L-Phe-Pyr can be incorporated into peptides to enhance solubility and stability during synthesis. Its use has been reported in synthesizing cyclic peptides that demonstrate improved bioactivity compared to linear counterparts, showcasing its importance in peptide design .

The compound has been investigated for its potential biological activities, including antimicrobial and anticancer properties.

Case Study: Anticancer Activity

Research has indicated that derivatives of Boc-L-Phe-Pyr exhibit selective cytotoxicity against various cancer cell lines. For instance, modifications to the pyrrole ring have been shown to enhance activity against breast cancer cells, suggesting that structural variations can significantly impact therapeutic efficacy .

Material Science Applications

Beyond biological applications, Boc-L-Phe-Pyr is also explored in material science for developing new polymers and materials with specific properties.

Polymerization Studies

Studies have shown that incorporating Boc-L-Phe-Pyr into polymer matrices can improve mechanical properties and thermal stability. This application is particularly relevant in creating smart materials that respond to environmental stimuli .

Data Table: Summary of Applications

類似化合物との比較

Chemical Structure :

- IUPAC Name : N-(tert-Butoxycarbonyl)-3-(4-(1H-pyrrol-1-yl)phenyl)-L-alanine

- Molecular Formula : C₁₈H₂₂N₂O₄

- Molecular Weight : 338.38 g/mol

- CAS Number : 312619-46-8

- Key Features: Boc Protection: The tert-butoxycarbonyl (Boc) group shields the amino group, enhancing stability during synthetic processes .

Structural and Functional Analogues

Table 1: Key Comparative Data

Comparative Analysis

Protecting Group Stability

- Boc vs. Z Group : The Boc group (tert-butyl-based) offers superior acid-labile protection compared to the Z group (benzyl-based), which requires hydrogenation for removal. This makes Boc-protected compounds like the target molecule more suitable for stepwise peptide synthesis under mild acidic conditions .

Substituent Effects

- Pyrrolylphenyl vs. Pyridyl : The pyrrole ring (target compound) is less basic than pyridine (N-Boc-3-(2-pyridyl)-L-alanine), reducing its participation in acid-base interactions but enhancing aromatic stacking in hydrophobic environments .

- Biphenyl vs. Pyrrolylphenyl : N-Boc-4-phenyl-L-phenylalanine (biphenyl substituent) exhibits higher hydrophobicity (logP ~3.5) compared to the target compound (logP ~2.8), impacting solubility and membrane permeability in drug design .

Purity and Commercial Availability

- The target compound is available from specialized suppliers (e.g., TCI America) with ≥98% purity, comparable to N-Boc-4-phenyl-L-phenylalanine . In contrast, N-Benzyloxycarbonyl-DL-alanine is sold at >95% purity, reflecting its broader industrial use .

Q & A

Basic Research Question

- NMR Spectroscopy : ¹H/¹³C NMR confirms regiochemistry (e.g., pyrrole proton signals at δ 6.2–6.8 ppm) and Boc group integrity (tert-butyl singlet at δ 1.4 ppm) .

- Mass Spectrometry (MS) : High-resolution MS validates molecular weight (e.g., [M+H]+ ion for C₁₉H₂₃N₂O₄ at m/z 343.17) .

- X-ray Crystallography : Resolves absolute configuration if crystalline derivatives are obtainable .

How can researchers address contradictory data in synthetic protocols for this compound?

Advanced Research Question

Discrepancies in methods (e.g., coupling agents or catalysts) require systematic analysis:

- Reaction Screening : Test multiple conditions (e.g., DCC vs. EDC coupling) and monitor yields via LC-MS .

- Kinetic Studies : Compare reaction rates under varying temperatures/pH to identify optimal parameters.

- Byproduct Profiling : Use tandem MS to characterize impurities and adjust protecting group strategies .

What role does this compound play in developing covalent inhibitors or probes?

Advanced Research Question

The Boc-protected alanine moiety serves as:

- A Reactive Handle : The free carboxylic acid can be conjugated to target proteins via amide bonds, as seen in PRMT6 inhibitor studies .

- A Stability Enhancer : The Boc group prevents premature degradation during cellular assays .

- A Structural Mimetic : The pyrrolylphenyl group mimics natural aromatic residues in enzyme substrates, enabling competitive binding assays .

What strategies improve the compound’s solubility for in vitro assays?

Basic Research Question

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。